3-Bromo-2-methylbenzo[b]thiophene

Catalog No.
S753838
CAS No.
10243-15-9
M.F
C9H7BrS
M. Wt
227.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-methylbenzo[b]thiophene

CAS Number

10243-15-9

Product Name

3-Bromo-2-methylbenzo[b]thiophene

IUPAC Name

3-bromo-2-methyl-1-benzothiophene

Molecular Formula

C9H7BrS

Molecular Weight

227.12 g/mol

InChI

InChI=1S/C9H7BrS/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3

InChI Key

WFTBGTKQMKDPOQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2S1)Br

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)Br

Synthesis and Characterization

3-Bromo-2-methylbenzo[b]thiophene is an organic compound synthesized through various methods, including the cyclocondensation of bromoacetophenone and thiophen-2-thiol. PubChem, National Institutes of Health: )

Researchers often characterize the synthesized compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. Organic Syntheses, American Chemical Society: These techniques help confirm the structure and purity of the synthesized product.

Potential Applications

-Bromo-2-methylbenzo[b]thiophene is a versatile building block used in the synthesis of various organic molecules with potential applications in different scientific research fields. Here are some examples:

  • Medicinal Chemistry: This compound can serve as a starting material for synthesizing novel drug candidates with potential biological activities. Researchers can modify the structure of 3-bromo-2-methylbenzo[b]thiophene to explore its interaction with specific biological targets. ScienceDirect, Elsevier:
  • Material Science: 3-Bromo-2-methylbenzo[b]thiophene can be incorporated into the design of new functional materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific properties of the material can be tuned by modifying the structure of the molecule. Wiley Online Library:

3-Bromo-2-methylbenzo[b]thiophene is a heteroaryl halide characterized by the presence of a bromine atom and a methyl group attached to a benzo[b]thiophene ring. Its molecular formula is C9H7BrSC_9H_7BrS and it has a molecular weight of approximately 227.12 g/mol. This compound is known for its role in organic synthesis, particularly in cross-coupling reactions, where it can form carbon-carbon bonds. The structural uniqueness of 3-Bromo-2-methylbenzo[b]thiophene arises from the combination of the bromine atom and the thiophene moiety, making it a valuable intermediate in various

Currently, there is no documented research on the specific mechanism of action of 3-Br-2-MeBT in biological systems.

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Properly disposing of waste according to local regulations.

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
  • Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to yield dihydro derivatives.
  • Coupling Reactions: It is capable of participating in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to synthesize more complex molecules.

The specific products formed depend on the reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields 3-methoxy-2-methylbenzo[b]thiophene, while Suzuki-Miyaura coupling with phenylboronic acid produces 3-phenyl-2-methylbenzo[b]thiophene.

The synthesis of 3-Bromo-2-methylbenzo[b]thiophene typically involves the bromination of 2-methylbenzo[b]thiophene. A common method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is generally conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Example Synthetic Route:

  • Starting Material: 2-Methylbenzo[b]thiophene
  • Bromination: Treat with N-bromosuccinimide and a radical initiator under reflux conditions.
  • Purification: The product is purified through recrystallization or chromatography.

3-Bromo-2-methylbenzo[b]thiophene serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: Used as a building block for various bioactive compounds.
  • Material Science: Employed in the development of organic semiconductors and polymers due to its electronic properties.
  • Research: Utilized in studies investigating the reactivity of thiophene derivatives and their potential biological activities.

Interaction studies involving 3-Bromo-2-methylbenzo[b]thiophene primarily focus on its reactivity with nucleophiles and electrophiles. For example, studies have shown that it can react with amines to form N-substituted derivatives through aromatic nucleophilic substitution pathways. These interactions highlight its potential utility in synthesizing complex molecules with desired biological activities .

Several compounds share structural similarities with 3-Bromo-2-methylbenzo[b]thiophene. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Attributes
3-Bromo-2-nitrobenzo[b]thiopheneNitro group instead of methylExhibits different reactivity patterns
2-Methylbenzo[b]thiopheneLacks bromine substituentMore reactive towards electrophilic substitution
5-(Bromomethyl)benzo[b]thiopheneBromomethyl group at position fiveDifferent regioselectivity in reactions
6-Bromobenzo[b]thiophene-2-carbonitrileContains a carbonitrile groupPotentially different biological activity

These compounds illustrate how variations in substituents can significantly influence reactivity and applications in organic synthesis.

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Wikipedia

3-bromo-2-methylbenzo[b]thiophene

Dates

Modify: 2023-08-15

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